Acide déhydroabiétique

Vue d'ensemble

Description

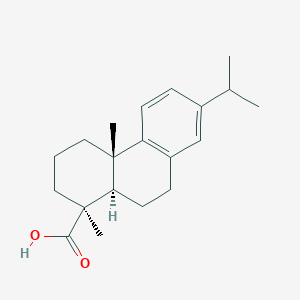

L'acide déhydroabiétique est un acide résinique diterpénique naturel dérivé d'arbres conifères tels que le pin (Pinus) et l'épicéa (Picea). Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antibactériennes, antifongiques et anticancéreuses . La formule moléculaire de l'this compound est C({20})H({28})O({2}), et sa masse molaire est de 300,44 g/mol {_svg_2}.

Applications De Recherche Scientifique

Dehydroabietic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid isolated from rosin . It has been found to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) in macrophages and adipocytes . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

DAA interacts with its targets, the PPARs, to regulate inflammation . It also inhibits Src, Syk, and TAK1 mediated pathways to produce anti-inflammatory activity . The interaction of DAA with these targets results in changes in gene expression, leading to various biological effects.

Biochemical Pathways

The biochemical pathways affected by DAA are primarily related to inflammation and metabolic processes. By acting as a ligand for PPARs, DAA can influence the transcription of various genes involved in these processes . Additionally, DAA’s inhibition of Src, Syk, and TAK1 mediated pathways further modulates inflammatory responses .

Pharmacokinetics

It is known that daa can be purified from rosin through a disproportionation reaction, followed by recrystallization methods

Result of Action

The molecular and cellular effects of DAA’s action are diverse, reflecting its wide range of biological activities. These include anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities . For example, DAA has been found to reduce the production of nitric oxide in macrophages and decrease the expression of inflammatory genes .

Analyse Biochimique

Biochemical Properties

Dehydroabietic acid interacts with several biomolecules, contributing to its diverse bioactivities. It has been found to exert anti-inflammatory activity by inhibiting pathways mediated by Src, Syk, and TAK1 . Moreover, it has been shown to have antibacterial and antifungal properties .

Cellular Effects

Dehydroabietic acid has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of liver cancer cells and gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dehydroabietic acid exerts its effects at the molecular level through several mechanisms. It has been found to suppress the activity of proto-oncogene tyrosine protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade . These interactions lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of dehydroabietic acid change over time in laboratory settings. It has been shown to prevent biofilm formation in the low micromolar range, and only 2 to 4-fold higher concentrations are needed to significantly reduce the viability and biomass of existing biofilms .

Dosage Effects in Animal Models

The effects of dehydroabietic acid vary with different dosages in animal models. For instance, it has been found to attenuate insulin resistance (IR) and hepatic steatosis induced by high-fat diet (HFD) consumption in mice .

Metabolic Pathways

Dehydroabietic acid is involved in several metabolic pathways. It has been found to influence the metabolism of glyceryl phosphatide . It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide déhydroabiétique peut être synthétisé par oxydation de l'acide abiétique, un autre acide résinique présent dans les arbres conifères. Le processus d'oxydation implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium (KMnO(4)) ou l'acide chromique (H(_2)CrO(_4)) dans des conditions contrôlées {_svg_3}.

Méthodes de production industrielle : La production industrielle de l'this compound implique souvent l'extraction d'acides résiniques à partir de la colophane de pin, suivie de procédés de purification tels que la cristallisation et la chromatographie. Les acides résiniques extraits sont ensuite soumis à une oxydation pour donner de l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'acide déhydroabiétique subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être davantage oxydé pour produire différents dérivés.

Réduction : La réduction de l'this compound peut donner des dérivés dihydro.

Substitution : L'this compound peut subir des réactions de substitution, notamment au niveau du groupe carboxyle, pour former des esters et des amides.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, acide chromique et autres agents oxydants forts.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Alcools et amines pour les réactions d'estérification et d'amidation.

Principaux produits :

Oxydation : Divers dérivés oxydés de l'this compound.

Réduction : Dérivés dihydro.

Substitution : Esters et amides de l'this compound.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans la production de vernis, d'adhésifs et d'autres produits industriels en raison de sa nature résineuse.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Inhibe l'activité d'enzymes telles que Src, Syk et TAK1, qui sont impliquées dans les voies de signalisation inflammatoire.

Antibactérien et antifongique : Perturbe l'intégrité de la membrane cellulaire des bactéries et des champignons, entraînant la mort cellulaire.

Anticancéreux : Induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant des voies de signalisation spécifiques.

Comparaison Avec Des Composés Similaires

L'acide déhydroabiétique est unique parmi les acides résiniques en raison de ses activités biologiques et de ses propriétés chimiques spécifiques. Des composés similaires comprennent :

Acide abiétique : Un autre acide résinique ayant des propriétés anti-inflammatoires et antibactériennes similaires, mais qui diffère par sa structure chimique et sa réactivité.

Acide pimarique : Partage certaines activités biologiques avec l'this compound, mais a une structure moléculaire différente.

Acide palustrique : Similaire en structure à l'this compound, mais avec des activités biologiques distinctes.

L'this compound se distingue par son activité agoniste duale PPAR-α/γ, qui n'est pas couramment observée dans les autres acides résiniques .

Activité Biologique

Dehydroabietic acid (DAA) is a tricyclic diterpenoid resin acid primarily derived from coniferous plants, particularly from the rosin of pine trees. This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and insecticidal properties. This article reviews the latest findings on the biological activity of DAA, highlighting its mechanisms of action, relevant case studies, and structural modifications that enhance its efficacy.

Chemical Structure and Properties

DAA is characterized by a complex molecular structure that includes a carboxyl group, an aromatic ring, and two alicyclic rings. Its molecular formula is C20H30O2, which contributes to its varied biological activities. The compound's structural features allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry.

Antitumor Activity

DAA and its derivatives have shown promising antitumor effects across several cancer types:

- Mechanism of Action : DAA induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function. For instance, studies have demonstrated that DAA can inhibit tumor cell migration and induce cell cycle arrest in the G1 phase in HepG2 liver cancer cells .

- Case Study : A derivative of DAA was found to upregulate p27 and downregulate cyclin D1, effectively preventing pancreatic cancer cell growth . Another study reported an IC50 value of 7.76 μM against HeLa cells, indicating strong anticancer potential .

Antibacterial and Antifungal Activities

DAA exhibits significant antibacterial and antifungal properties:

- Antibacterial Effects : DAA has been shown to inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 μg/mL .

- Fungal Inhibition : It also demonstrates antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory properties of DAA are mediated through several pathways:

- Mechanism : DAA reduces nitric oxide (NO) production in macrophages and inhibits the expression of inflammatory genes by targeting key kinases in the NF-κB pathway. This suppression leads to decreased inflammatory responses .

- Research Findings : In vitro studies have confirmed that DAA can significantly lower inflammation markers in macrophage cell lines, suggesting its potential use in treating inflammatory diseases .

Antiviral and Antiprotozoal Activities

DAA has also been investigated for its antiviral and antiparasitic effects:

- Antiviral Properties : Preliminary studies indicate that DAA may inhibit viral replication; however, specific mechanisms require further elucidation.

- Antiprotozoal Effects : Research has shown that DAA can inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania spp., primarily through oxidative stress mechanisms .

Structural Modifications for Enhanced Activity

Recent advances have focused on modifying the structure of DAA to enhance its bioactivity:

| Modification Type | Description | Impact on Activity |

|---|---|---|

| Acyl-thiourea Derivatives | Synthesis of novel derivatives with improved solubility and bioavailability | Enhanced anticancer activity |

| Amino Acid Conjugates | Derivatives containing amino acids showed selective action against protozoa | Increased selectivity against parasites |

| Triazole Moiety | Incorporation at specific positions improved antibacterial properties | Broader spectrum against bacteria |

These modifications not only improve the efficacy of DAA but also reduce potential toxicity to mammalian cells .

Propriétés

Numéro CAS |

1740-19-8 |

|---|---|

Formule moléculaire |

C20H28O2 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17?,19-,20-/m1/s1 |

Clé InChI |

NFWKVWVWBFBAOV-IPNZSQQUSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

SMILES isomérique |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@](C3CC2)(C)C(=O)O)C |

SMILES canonique |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

Apparence |

Powder |

Key on ui other cas no. |

1740-19-8 |

Description physique |

Dry Powder; Other Solid |

Pictogrammes |

Irritant |

Solubilité |

2.20e-05 M |

Synonymes |

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid; 13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid; (+)-Dehydroabietic acid; Abieta-8,11,13-trien-18-oic acid; NSC 2952; [1R-(1α,4aβ,10aα)]-1,2,3, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.